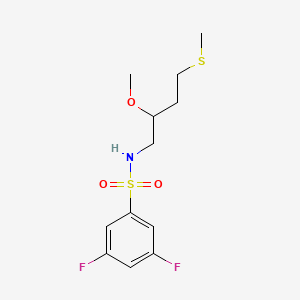
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide, also known as DB868, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DB868 belongs to the class of sulfonamide compounds and is synthesized using specific chemical methods.
作用機序
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in cell proliferation, bacterial and fungal growth, and inflammation. The compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA, which is essential for cell proliferation. In addition, 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide inhibits the synthesis of folic acid, which is required for the growth of bacteria and fungi. Furthermore, 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory disorders.
Biochemical and Physiological Effects:
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have potent anticancer, antimicrobial, and anti-inflammatory effects in vitro. In addition, the compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is its potent activity against cancer cells, bacteria, and fungi. In addition, the compound has been shown to have low toxicity in animal models, which is essential for the development of new therapeutic agents. However, one of the limitations of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
将来の方向性
There are several potential future directions for the research and development of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in animal models and humans to determine its safety and efficacy. Furthermore, the potential use of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in combination with other therapeutic agents for the treatment of various diseases should be investigated. Finally, the development of new analogs and derivatives of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide may lead to the discovery of more potent and selective therapeutic agents.
合成法
The synthesis of 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of a base. The reaction occurs in a solvent system consisting of water and an organic solvent such as dichloromethane. The final product is obtained by purification using column chromatography.
科学的研究の応用
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, infectious diseases, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. In addition, 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has demonstrated potent activity against several bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Furthermore, 3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
特性
IUPAC Name |
3,5-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3S2/c1-18-11(3-4-19-2)8-15-20(16,17)12-6-9(13)5-10(14)7-12/h5-7,11,15H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUYKREYOREAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)
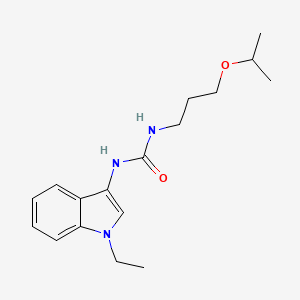
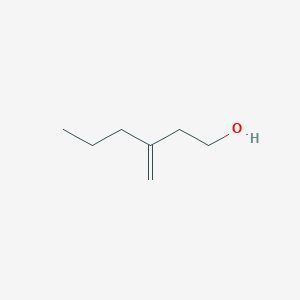
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
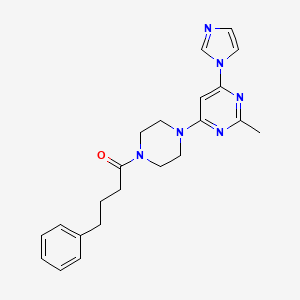
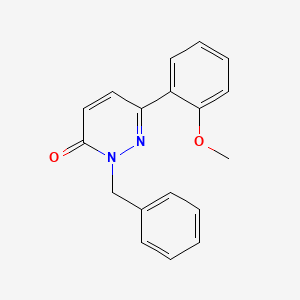
![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)
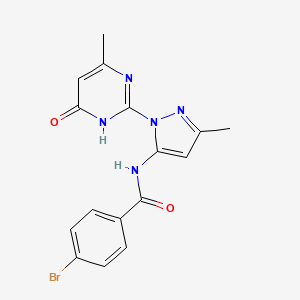
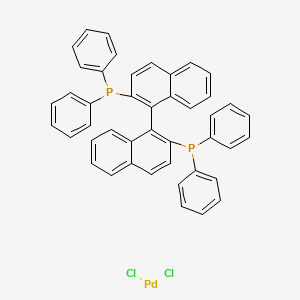
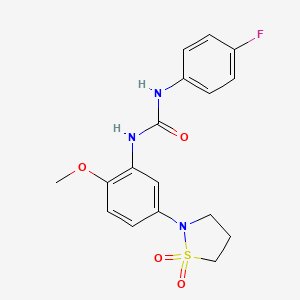
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)